6beta-Hydroxy-21-desacetyl Deflazacort is a significant metabolite of Deflazacort, a synthetic corticosteroid primarily used for its anti-inflammatory properties. This compound is classified as a steroid and is recognized for its role in the metabolism of corticosteroids, particularly in the context of treating conditions such as rheumatoid arthritis and lupus. The chemical structure of 6beta-Hydroxy-21-desacetyl Deflazacort is characterized by its specific hydroxylation at the 6beta position, which distinguishes it from other corticosteroid metabolites and contributes to its unique pharmacokinetic profile .
6beta-Hydroxy-21-desacetyl Deflazacort is derived from Deflazacort, which is administered as a prodrug. Upon ingestion, Deflazacort undergoes metabolic conversion in the body, primarily in the liver, to yield this active metabolite. The compound belongs to the category of corticosteroids and is classified under hormones and steroids due to its biological activity and mechanism of action involving glucocorticoid receptors .
The synthesis of 6beta-Hydroxy-21-desacetyl Deflazacort involves biotransformation processes that typically utilize bacterial cultures. This method capitalizes on specific enzymes produced by bacteria to convert Deflazacort into its hydroxylated form. The industrial production of this compound follows similar biotransformation techniques but is scaled up to optimize yield and purity. Key steps in the synthesis include:
The molecular formula of 6beta-Hydroxy-21-desacetyl Deflazacort is , with a molecular weight of 415.48 g/mol. The structural representation includes several functional groups characteristic of steroid compounds, including hydroxyl (-OH) groups that play a crucial role in its biological activity. The specific stereochemistry at various carbon centers contributes to its interaction with biological targets .
6beta-Hydroxy-21-desacetyl Deflazacort predominantly undergoes hydroxylation reactions, which are essential for its activation and metabolic processes. It can also participate in oxidation and reduction reactions depending on the reagents used:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological effects or facilitate further metabolic processing .
The primary mechanism of action for 6beta-Hydroxy-21-desacetyl Deflazacort involves binding to glucocorticoid receptors within cells. This interaction leads to a cascade of cellular responses that include:
The compound's ability to cross the blood-brain barrier indicates potential central nervous system effects, enhancing its therapeutic applications .
6beta-Hydroxy-21-desacetyl Deflazacort exhibits several notable physical and chemical properties:
These properties are essential for ensuring the compound's efficacy in both research and therapeutic contexts .
The applications of 6beta-Hydroxy-21-desacetyl Deflazacort span various fields:
6β-Hydroxy-21-desacetyl deflazacort (CAS 72099-45-7) is a steroidal oxazole derivative with the molecular formula C₂₃H₂₉NO₆ and a molecular weight of 415.48 g/mol. Its structure features a complex pentacyclic framework with three hydroxyl groups at positions 6β, 11β, and 21, alongside a methyl-substituted oxazole ring fused at C17-C16 [3] . The IUPAC name, (1S,2S,4R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one, explicitly defines its stereochemistry, including the critical β-orientation of the C6 hydroxyl group [3].
Differentiation from isomers (e.g., 6α-hydroxy or 21-acetyl variants) relies on chromatographic and spectroscopic techniques. Ultra-performance liquid chromatography (UPLC) with BEH C18 columns (1.7 µm, 2.1 mm × 150 mm) using acetonitrile-water (40:60 v/v) mobile phase resolves 6β-Hydroxy-21-desacetyl deflazacort at ~5.3 minutes retention time. This method separates it from structurally similar degradants of deflazacort generated under acid/alkali stress [6]. Nuclear magnetic resonance (NMR) spectroscopy further confirms stereochemistry, with characteristic chemical shifts observed for the C6β-hydroxyl proton (δ 3.8–4.0 ppm) and the desacetylated C21 hydroxymethylene group (δ 4.2 ppm) .
Feature | Description |
---|---|
Molecular Formula | C₂₃H₂₉NO₆ |
Molecular Weight | 415.48 g/mol |
Core Structure | Pentacyclic oxazole-pregnane derivative |
Functional Groups | 6β-OH, 11β-OH, 21-OH; 3,20-dione; 2'-methyloxazole |
Stereocenters | (1S,2S,4R,8S,9S,11S,12S,13R,19R) configuration |
Distinguishing Moieties | C6β hydroxyl (vs. 6α in some isomers); unacetylated C21 side chain (vs. acetylated in parent deflazacort) |
6β-Hydroxy-21-desacetyl deflazacort is the primary active metabolite of the prodrug deflazacort (C₂₅H₃₁NO₆, MW 441.52 g/mol). This biotransformation occurs in two sequential enzymatic steps [2] [9]:
The reaction is irreversible and occurs extensively in the liver. Studies using human liver microsomes confirm CYP3A4 as the major isoform responsible for the 6β-hydroxylation, exhibiting strict stereoselectivity not observed in chemical synthesis routes [9].
Step | Substrate | Enzyme(s) | Product | Key Characteristics |
---|---|---|---|---|
1 | Deflazacort (C₂₅H₃₁NO₆) | Plasma esterases | 21-Desacetyl deflazacort (C₂₃H₂₉NO₅) | Loss of acetyl group (‑C₂H₂O); rapid conversion (t₁/₂ < 5 min); first pharmacophore activation |
2 | 21-Desacetyl deflazacort | Hepatic CYP3A4 | 6β-Hydroxy-21-desacetyl deflazacort | Addition of 6β‑OH; major circulating active metabolite; ~18% of dose excreted in urine |
Solubility: This compound presents as an off-white to yellow crystalline solid. It is slightly soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol but exhibits very low solubility in water (<0.1 mg/mL) [3] [7]. This limited aqueous solubility is attributed to its hydrophobic steroidal core and extensive hydrogen-bonding capability.
Thermal Properties: The compound has a melting point range of 158–161°C and a predicted boiling point of 629.7±55.0°C at standard atmospheric pressure. Its density is approximately 1.5±0.1 g/cm³ [3] [7].
Stability: Forced degradation studies reveal sensitivity under specific conditions:
Optimal storage requires protection from moisture and light at –20°C to maintain >95% purity (HPLC) over extended periods [3] [7]. Crystallographic data, though limited in public sources, indicates a complex hydrogen-bonded lattice involving the C6β-OH, C11β-OH, C21-OH, and oxazole nitrogen, contributing to its crystalline stability [3].
Stress Condition | Details | Degradation Observed | Major Degradants Resolved? |
---|---|---|---|
Acid Hydrolysis | 0.1M HCl, 60°C, 24h | Significant | Yes (UPLC) |
Alkaline Hydrolysis | 0.1M NaOH, 60°C, 24h | Significant | Yes (UPLC) |
Oxidation (H₂O₂) | 3-15% H₂O₂, 25°C, 24h | Moderate | Yes (UPLC) |
Photolysis | UV/Vis per ICH Q1B | Significant | Yes (UPLC) |
Thermal (Solid) | 60°C (dry), 10 days | Minimal | No |
Neutral Aqueous (Solution) | Water, 25°C, 24h | Minimal | No |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1